molecular formula C14H19NO4S B2811802 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid CAS No. 1267262-71-4

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid

Cat. No.: B2811802
CAS No.: 1267262-71-4
M. Wt: 297.37
InChI Key: NXGSIQNUZNHRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid is an organic compound with the molecular formula C14H19NO4S. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is used in various fields, including pharmaceuticals, agricultural chemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid typically involves the reaction of acrylic acid with benzenesulfonyl hydrazide . The reaction conditions often include the use of a solvent such as methanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfonamides.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives.

Scientific Research Applications

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the manufacture of agricultural chemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying the structure of proteins and nucleic acids. This interaction can disrupt normal cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylsulfonyl)propanoic acid: This compound is similar in structure but lacks the piperidyl group.

    Phenylsulfonylpropionic acid: Another similar compound with slight variations in its chemical structure.

Uniqueness

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid is unique due to the presence of both the phenylsulfonyl and piperidyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[1-(benzenesulfonyl)piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)7-6-12-8-10-15(11-9-12)20(18,19)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGSIQNUZNHRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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